1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 2,4-dimethylphenylhydrazine with a suitable pyrimidine precursor under acidic or basic conditions.
Substitution with the piperazine ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with 1-(3-chlorophenyl)piperazine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1,1-dimethylurea: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
3-(2-chlorophenyl)-1-cyclohexyl-1-isopropylurea: Another compound with a chlorophenyl group, but with different substituents and a distinct chemical framework.
Uniqueness
1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with the piperazine ring and specific substituents
Properties
Molecular Formula |
C23H23ClN6 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-16-6-7-21(17(2)12-16)30-23-20(14-27-30)22(25-15-26-23)29-10-8-28(9-11-29)19-5-3-4-18(24)13-19/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
LQPLZPBCYALCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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